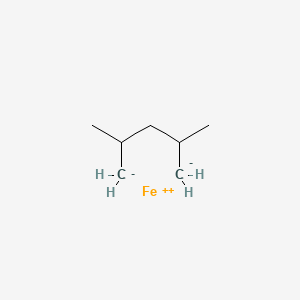
2,4-Dimethanidylpentane;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethanidylpentane;iron(2+) is a compound that combines an organic molecule, 2,4-Dimethanidylpentane, with an iron(2+) ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethanidylpentane;iron(2+) typically involves the reaction of 2,4-Dimethanidylpentane with an iron(2+) salt under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(2+) ion. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by a base such as sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of 2,4-Dimethanidylpentane;iron(2+) may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethanidylpentane;iron(2+) can undergo various types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under certain conditions.
Reduction: The compound can be reduced back to its original state if it has been oxidized.
Substitution: The organic part of the molecule can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogens like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the iron(2+) ion will result in iron(3+) compounds, while substitution reactions can lead to a variety of substituted organic molecules.
Aplicaciones Científicas De Investigación
2,4-Dimethanidylpentane;iron(2+) has several applications in scientific research:
Chemistry: It can be used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Medicine: Research is ongoing into its potential use in drug delivery systems, where the iron(2+) ion can play a role in targeting specific cells or tissues.
Industry: It can be used in the production of high-octane fuels and as a component in certain types of batteries.
Mecanismo De Acción
The mechanism by which 2,4-Dimethanidylpentane;iron(2+) exerts its effects involves the interaction of the iron(2+) ion with various molecular targets. In biological systems, the iron(2+) ion can participate in redox reactions, which are crucial for processes such as cellular respiration and DNA synthesis. The organic part of the molecule can also interact with other molecules, potentially affecting their function and activity.
Comparación Con Compuestos Similares
2,4-Dimethanidylpentane;iron(2+) can be compared with other similar compounds such as:
2,4-Dimethylpentane: This compound is similar in structure but lacks the iron(2+) ion, making it less reactive in certain types of chemical reactions.
Iron(2+) complexes: Other iron(2+) complexes may have different organic ligands, which can affect their reactivity and applications.
Propiedades
Número CAS |
74920-98-2 |
|---|---|
Fórmula molecular |
C7H14Fe |
Peso molecular |
154.03 g/mol |
Nombre IUPAC |
2,4-dimethanidylpentane;iron(2+) |
InChI |
InChI=1S/C7H14.Fe/c1-6(2)5-7(3)4;/h6-7H,1,3,5H2,2,4H3;/q-2;+2 |
Clave InChI |
RVUIXGIDHRWCAG-UHFFFAOYSA-N |
SMILES canónico |
CC([CH2-])CC(C)[CH2-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


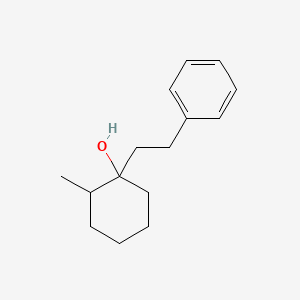
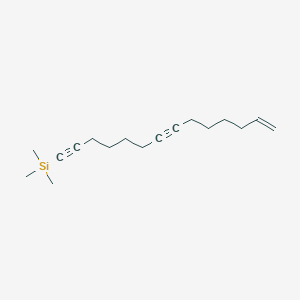

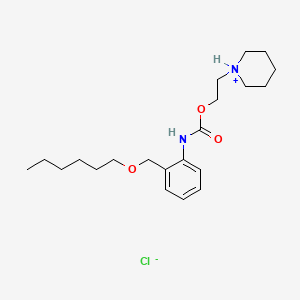
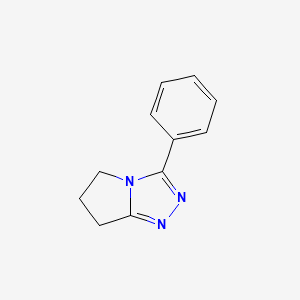
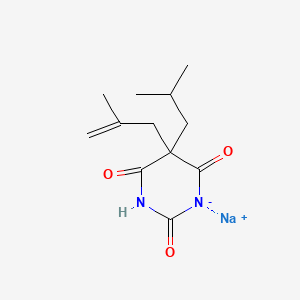
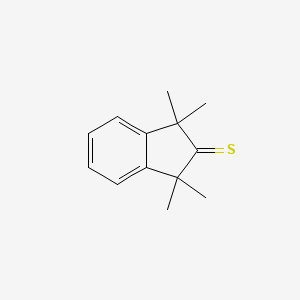
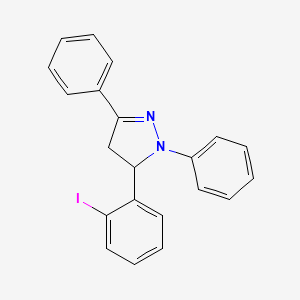
![2-[Amino(2-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440454.png)
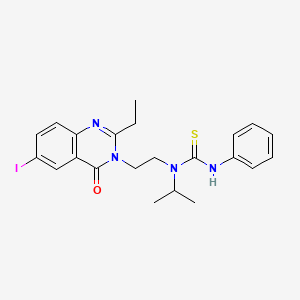
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
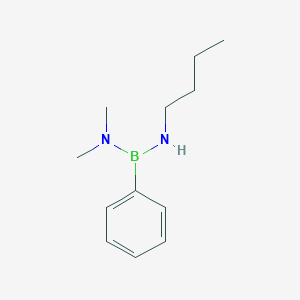
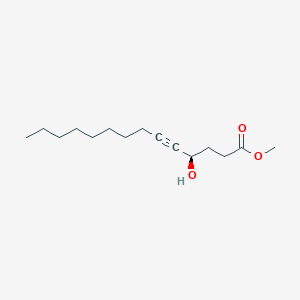
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)
